molecular formula C8H7Cl2F B1600297 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene CAS No. 214774-61-5

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene

Cat. No.: B1600297
CAS No.: 214774-61-5
M. Wt: 193.04 g/mol
InChI Key: XZOPHCHUGFSLOX-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene (CAS: 214774-61-5) is a halogenated aromatic compound with the molecular formula C₈H₇Cl₂F and a molecular weight of 193.046 g/mol . Its structure features a benzene ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 1, and methyl groups at positions 3 and 5. The electron-withdrawing effects of chlorine and fluorine deactivate the aromatic ring, directing electrophilic substitution to specific positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical industries, as evidenced by its commercial availability as a reagent .

Properties

IUPAC Name

2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPHCHUGFSLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431544
Record name 2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214774-61-5
Record name Benzene, 2,4-dichloro-1-fluoro-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214774-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a halogenation process. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for the acylation step .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to synthesize new compounds .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkyl Substituents : The presence of halogens (Cl, F, Br) increases molecular weight and polarity compared to alkyl-substituted analogs like 1-ethyl-3,5-dimethylbenzene. For example, the target compound is ~44% heavier than its ethyl-substituted counterpart.
  • Electron Effects : Chlorine and fluorine withdraw electron density, reducing the ring's reactivity toward electrophilic substitution compared to alkylated derivatives. Bromine, while also electron-withdrawing, offers greater leaving-group ability in nucleophilic reactions .

Physical and Chemical Properties

  • Volatility: Alkyl-substituted derivatives (e.g., 1-ethyl-3,5-dimethylbenzene) exhibit higher volatility due to lower molecular weight and nonpolar substituents, making them common components of plant-derived VOCs . In contrast, halogenated analogs have higher boiling points and lower vapor pressures.
  • Solubility: The target compound's polarity (due to Cl and F) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogs.
  • Reactivity :
    • Electrophilic Substitution : Halogens direct incoming electrophiles to specific positions. For instance, fluorine at position 1 meta-directs further substitution, while chlorine at positions 2 and 4 further deactivates the ring.
    • Nucleophilic Substitution : Brominated analogs (e.g., 1-bromo-4-fluoro-2,5-dimethylbenzene) are more reactive in SNAr (nucleophilic aromatic substitution) due to bromine's superior leaving-group ability .

Biological Activity

2,4-Dichloro-1-fluoro-3,5-dimethylbenzene (C8H7Cl2F) is an aromatic compound with significant industrial applications and potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and environmental science.

This compound is characterized by:

  • Molecular Formula : C8H7Cl2F
  • Molecular Weight : 192.05 g/mol
  • Structure : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and two methyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antibacterial properties and potential toxicity.

Antibacterial Activity

Studies have shown that derivatives of chlorinated benzenes can possess antibacterial properties. For instance, the synthesis of related compounds has been linked to the development of antibacterial agents . The presence of halogen substituents in aromatic compounds often enhances their reactivity and biological activity.

CompoundActivityReference
This compoundPotential antibacterial agent
2,4-Dichloro-5-fluoro-benzoic acidIntermediate for antibacterial synthesis

Toxicological Studies

Toxicity assessments of chlorinated aromatic compounds indicate that they may pose risks to human health and the environment. The specific toxicological profile of this compound is not extensively documented; however, related compounds have shown potential for neurotoxicity and endocrine disruption .

Case Studies

  • Antibacterial Synthesis : A study highlighted the synthesis of 2,4-Dichloro-5-fluoro-benzoic acid as an intermediate for creating new antibacterial agents. This compound demonstrated significant bactericidal potency in laboratory settings .
  • Environmental Impact : Research into persistent organic pollutants (POPs) has underscored the environmental relevance of chlorinated benzenes. The detection methods for these pollutants often involve assessing their biological effects on aquatic organisms .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular components. Chlorinated compounds are known to disrupt cellular processes by:

  • Inhibiting enzyme activity.
  • Interfering with cell membrane integrity.
  • Inducing oxidative stress leading to cellular damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-1-fluoro-3,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-1-fluoro-3,5-dimethylbenzene

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